3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-16-11-25-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(26-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRWQXWDJOCQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoxazole intermediate.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis
The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions, yielding carbonyl derivatives. For example:
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Mechanism : The ring-opening involves nucleophilic attack by water at the carbonyl group, breaking the oxazolidinone structure.
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Outcome : Hydrolysis products include urea-linked intermediates and carbonyl-containing fragments.
Alkylation
The compound can undergo alkylation at the piperidine nitrogen or oxazolidinone ring positions.
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Conditions : Alkylation agents (e.g., alkyl halides) and bases (e.g., potassium carbonate) are used under refluxing ethanol.
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Outcome : Substituted derivatives with modified pharmacokinetic properties .
Oxidation
The oxazole ring may undergo oxidation, though selective oxidation is challenging due to the stability of the aromatic system.
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Conditions : Strong oxidizing agents (e.g., KMnO₄) in acidic media.
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Outcome : Formation of carbonyl-functionalized derivatives, which may impact biological activity.
Data Table: Key Reactions and Conditions
Reactivity Considerations
The compound’s reactivity stems from its oxazolidinone and oxazole rings:
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Oxazolidinone ring : Prone to hydrolysis due to carbonyl strain but stabilized by the fused ring system.
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Oxazole ring : Resistant to direct oxidation but may participate in cross-coupling reactions under specific conditions.
Structural and Functional Insights
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Key functional groups :
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Oxazolidinone carbonyl (C=O)
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Oxazole aromatic ring
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Piperidine amine group
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These features enable interactions with biological targets, such as bacterial ribosomes or mutant enzymes, as seen in similar oxazolidinone derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit tumor cell proliferation has been investigated, particularly in models of breast and colon cancer. The mechanism appears to involve the induction of apoptosis in cancer cells.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been observed to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of the compound have been assessed in various animal models. Results indicate that it can significantly reduce pain and inflammation, making it a candidate for pain management therapies.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth with minimal inhibitory concentrations (MIC) indicating high potency compared to standard antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound on MCF-7 breast cancer cells. The treatment led to a significant decrease in cell viability and increased apoptosis markers within 48 hours of exposure. This suggests that the compound may serve as a lead structure for developing new anticancer drugs .
Case Study 3: Neuroprotection
In a neurobiology research project, the compound was administered to mice subjected to oxidative stress conditions mimicking Alzheimer's disease. The results indicated that treated mice exhibited improved cognitive function and reduced levels of inflammatory cytokines compared to control groups .
Mechanism of Action
The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogs
The following table compares the target compound with structurally related analogs:
Key Differences and Implications
This may reduce environmental persistence compared to chlorinated analogs .
Enzyme Inhibition Potential: Vinclozolin inhibits spore formation in fungi by targeting mitochondrial electron transport . The target compound’s 1,2-oxazole group may similarly interfere with fungal enzymes, but with reduced off-target effects due to the absence of chlorine atoms.
Pharmacokinetic Properties :
Agricultural Chemistry
- Vinclozolin and myclozolin were historically effective against Botrytis cinerea (gray mold) but faced regulatory restrictions due to environmental persistence . The target compound’s non-chlorinated structure may address these concerns.
- 3-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has been studied for structural diversity in fungicide development, highlighting the importance of the piperidine-oxazolidine-dione scaffold .
Pharmaceutical Potential
- BI96718 and related compounds demonstrate antitumor activity by inhibiting PD-1/PD-L1 interactions, suggesting the target compound’s 1,2-oxazole group could be repurposed for immunomodulatory applications .
Biological Activity
The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including an oxazolidine ring and a piperidine moiety, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 326.35 g/mol.
Antimicrobial Properties
Research indicates that compounds structurally related to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways .
Anticancer Activity
The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. In vitro assays revealed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxazolidine and piperidine rings significantly affect biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Altering the phenyl group | Enhances binding affinity to target enzymes |
| Substituting different functional groups on the oxazolidine ring | Increases selectivity towards cancer cells |
These findings suggest that careful structural modifications can lead to compounds with improved efficacy and reduced side effects.
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives of This compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µM. The mechanism was attributed to inhibition of bacterial ribosomal function .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the compound's effects on human breast cancer cell lines (MCF7). Treatment with varying concentrations (0.5 µM to 50 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with 25 µM of the compound .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione with high purity and yield?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to minimize trial-and-error approaches. Key factors include solvent selection, temperature, catalyst loading, and reaction time. Statistical tools like response surface methodology (RSM) can identify critical parameters. For example, reflux in dioxane with controlled stoichiometry of intermediates (e.g., azides and phenols) has been effective for analogous heterocyclic compounds . Purification via column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) improves purity.
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm connectivity of the oxazole, piperidine, and oxazolidine moieties.
- X-ray Diffraction : Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated for related piperidinyl-oxadiazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and oxidizers. Stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and reaction pathways. Tools like the Artificial Force-Induced Reaction (AFIR) method enable systematic exploration of possible reaction mechanisms. Pair computational predictions with high-throughput screening to validate outcomes, as shown in ICReDD’s reaction design framework .
Q. How should researchers address contradictory spectral data observed in analogs of this compound?
- Methodological Answer : Investigate polymorphism or tautomerism using variable-temperature NMR or X-ray powder diffraction (XRPD). For example, oxadiazole-thiazolidinedione analogs exhibit spectral variations due to keto-enol tautomerism, resolved by deuterated solvent studies and computational NMR shift calculations .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents on the phenyl (e.g., electron-withdrawing groups) and oxazolidinedione rings. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases or proteases). Biological assays (e.g., antimicrobial or cytotoxicity screens) validate hypotheses, as seen in studies of chlorophenyl-oxazolopyridine derivatives .
Q. How can crystallization conditions be optimized to obtain polymorphically pure forms?
- Methodological Answer : Screen solvents (polar vs. non-polar) and cooling rates using microbatch crystallization. Techniques like slurry bridging or solvent-mediated phase transformation help isolate thermodynamically stable polymorphs. Differential Scanning Calorimetry (DSC) and XRPD monitor phase purity, as applied to isoindole-dione polymorphs .
Data Contradiction & Validation
Q. How to resolve discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer : Reassess computational models for overlooked intermediates or solvent effects. Use microkinetic modeling to incorporate experimental conditions (e.g., concentration gradients). Validate with in situ FTIR or Raman spectroscopy to detect transient species, as recommended in reaction engineering studies .
Safety & Compliance
Q. What safety protocols are essential during large-scale synthesis?
- Methodological Answer : Implement engineering controls (e.g., fume hoods, explosion-proof equipment) and personal protective gear (nitrile gloves, respirators). Follow OSHA guidelines for handling carbonylating agents. For spills, use non-combustible absorbents (vermiculite) and neutralize with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
